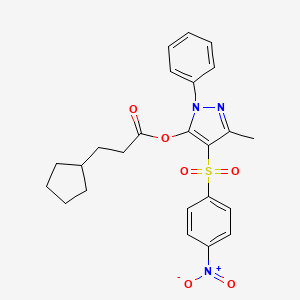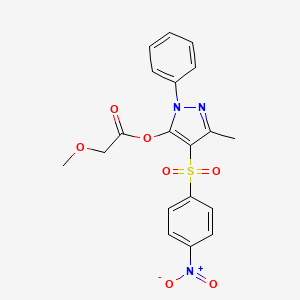![molecular formula C23H27FN2O3 B6562627 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 1091166-85-6](/img/structure/B6562627.png)
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide (hereafter referred to as the compound) is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound has been studied extensively due to its interesting structural and functional properties, and its ability to form strong covalent bonds with other molecules. It has been used in various research areas such as drug design, biochemistry, and pharmacology.
Applications De Recherche Scientifique
The compound has been studied extensively for its potential applications in scientific research. It has been used in drug design as it can form strong covalent bonds with other molecules. It has also been used in biochemistry and pharmacology due to its interesting structural and functional properties. It has also been used in the synthesis of other compounds such as peptides, amino acids, and nucleotides.
Mécanisme D'action
The compound is known to form strong covalent bonds with other molecules. This enables it to act as a catalyst in the formation of other molecules. It can also act as a bridge between two molecules, allowing them to interact more efficiently. This can be used in drug design to create more potent drugs.
Biochemical and Physiological Effects
The compound has been studied for its potential biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cytochrome P450 3A4, which is involved in the metabolism of drugs. It has also been found to inhibit the activity of other enzymes involved in the metabolism of drugs. It has also been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and its structure can be easily modified. However, it is important to note that the compound is toxic and should be handled with caution.
Orientations Futures
The compound has a wide range of potential applications in scientific research. It can be used in drug design to create more potent drugs, and it can be used in biochemistry and pharmacology to study biochemical and physiological effects. It can also be used in the synthesis of other compounds such as peptides, amino acids, and nucleotides. Additionally, the compound can be used in the development of new materials for use in lab experiments. It can also be used to study the effects of covalent bonding on other molecules. Finally, the compound can be used to study the effects of strong covalent bonds on the structure and function of proteins.
Méthodes De Synthèse
The compound can be synthesized from a variety of starting materials such as 4-fluoro-2-methylbenzene-1-oxide, propan-2-ylbenzene-1-oxide, and ethanediamide. The synthesis is typically carried out in a reaction vessel using a base catalyst such as sodium hydroxide. The reaction is typically carried out at room temperature and the reaction is complete in about 1 hour. The yield of the reaction is typically around 80%.
Propriétés
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-16(2)17-3-9-20(10-4-17)26-22(28)21(27)25-15-23(11-13-29-14-12-23)18-5-7-19(24)8-6-18/h3-10,16H,11-15H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSPPVSKCLUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562551.png)
![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562554.png)
![4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562564.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562585.png)
![1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562586.png)
![4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562590.png)
![4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562594.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562602.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B6562605.png)
![4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562612.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562615.png)


![N-(4-fluorophenyl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562645.png)